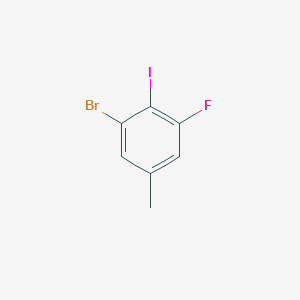

3-Bromo-5-fluoro-4-iodotoluene

Description

Significance of Aryl Halides as Precursors in Modern Organic Synthesis

Aryl halides are fundamental precursors in a vast array of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility is prominently showcased in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methodologies have become indispensable tools for the construction of complex molecular architectures. The differing bond strengths and reactivities of the various carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) allow for selective and sequential reactions on polyhalogenated substrates, providing a powerful strategy for the controlled elaboration of molecular complexity. researchgate.net

The Unique Role of Tri-Halogenated Toluene (B28343) Frameworks in Synthetic Chemistry

Tri-halogenated toluene frameworks, such as 3-Bromo-5-fluoro-4-iodotoluene, offer a particularly rich platform for synthetic innovation. The presence of three distinct halogen atoms on the toluene ring provides multiple, orthogonal sites for chemical modification. This orthogonality arises from the differential reactivity of the bromine, fluorine, and iodine substituents in various chemical transformations. For instance, the iodine atom is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by bromine, while the fluorine atom is generally inert under these conditions. This reactivity profile allows for a stepwise and site-selective functionalization of the aromatic ring. Furthermore, the methyl group of the toluene moiety can also participate in a variety of reactions, including benzylic halogenation and oxidation, further expanding the synthetic possibilities.

Research Landscape of this compound within the Context of Polyhalogenated Aromatics

Within the broader landscape of polyhalogenated aromatics, this compound emerges as a compound of significant interest. While specific research exclusively focused on this particular isomer is not extensively documented in publicly available literature, its structural features suggest a high potential for utility in synthetic chemistry. The strategic placement of the bromo, fluoro, and iodo substituents on the toluene ring makes it an ideal candidate for sequential cross-coupling reactions, enabling the introduction of three different functionalities in a controlled manner.

The synthesis of such a molecule would likely involve a multi-step sequence, potentially starting from a simpler halogenated toluene derivative. A plausible synthetic route could involve the ortho-lithiation of a dihalogenated precursor, followed by quenching with an electrophile to introduce the third halogen or the methyl group. For example, a related isomer, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, has been synthesized via the ortho-lithiation of 4-bromo-2-fluoro-1-iodobenzene (B11889) followed by methylation with methyl iodide. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound.

The reactivity of this compound is predicted to follow the established principles of polyhalogenated arenes. The carbon-iodine bond would be the most susceptible to oxidative addition by a transition metal catalyst, making it the primary site for initial cross-coupling reactions. Subsequent functionalization at the bromine position would require more forcing reaction conditions. The fluorine atom, being the most electronegative and forming the strongest carbon-halogen bond, would likely remain intact throughout these transformations, serving as a stable substituent that can influence the electronic properties of the final molecule.

The potential applications of this compound are vast. In medicinal chemistry, it could serve as a key intermediate in the synthesis of novel drug candidates, where the strategic introduction of different substituents can be used to fine-tune the pharmacological properties of a molecule. In materials science, this compound could be a building block for the creation of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the halogen atoms can influence the material's electronic and photophysical properties.

While direct experimental data for this compound is limited, its value as a synthetic intermediate can be inferred from the extensive research on related polyhalogenated compounds. The principles of differential halogen reactivity and site-selective functionalization are well-established, positioning this compound as a promising tool for the construction of complex and functionally diverse organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3-fluoro-2-iodo-5-methylbenzene | echemi.com |

| CAS Number | 1000576-09-9 | avantorsciences.com |

| Molecular Formula | C₇H₅BrFI | avantorsciences.com |

| Molecular Weight | 314.92 g/mol | scbt.com |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-iodo-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPXFWWYNQUHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266332 | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-09-9 | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluoro-2-iodo-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 3 Bromo 5 Fluoro 4 Iodotoluene

Electronic and Steric Influences of Multiple Halogen Substituents on Aromatic Ring Reactivity

The presence of multiple halogen substituents on an aromatic ring, as seen in 3-Bromo-5-fluoro-4-iodotoluene, significantly impacts its reactivity. Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.in The inductive effect, driven by the high electronegativity of halogens, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.orgchemistrytalk.org This deactivating nature is a general characteristic of halogen substituents. aakash.ac.inlibretexts.orgchemistrytalk.org

Steric hindrance also plays a crucial role in directing the outcome of reactions involving polyhalogenated compounds. The size of the halogen atoms can physically block the approach of reagents to certain positions on the aromatic ring. lasalle.edu In the case of this compound, the bulky iodine and bromine atoms can influence the regioselectivity of incoming groups, often favoring substitution at less sterically hindered positions.

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Halogens withdraw electron density from the aromatic ring due to their high electronegativity. aakash.ac.inlibretexts.orgchemistrytalk.org | Deactivates the ring towards electrophilic substitution. libretexts.orgchemistrytalk.org |

| Resonance Effect (+R) | Lone pairs on halogens are donated to the aromatic π-system, increasing electron density at ortho and para positions. aakash.ac.in | Directs incoming electrophiles to ortho and para positions, but is weaker than the inductive effect. aakash.ac.in |

| Steric Hindrance | The physical size of the halogen atoms can obstruct access to adjacent positions on the ring. lasalle.edu | Influences the regioselectivity of reactions, favoring less crowded sites. |

Differential Reactivity of Halogen Atoms for Site-Selective Transformations

The distinct nature of the three halogen atoms in this compound allows for site-selective reactions, where one halogen can be targeted for reaction while the others remain intact. This differential reactivity is primarily based on the varying strengths of the carbon-halogen bonds and the unique electronic properties of each halogen. The general trend for the reactivity of halogens in many transformations is I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies. nih.gov

Nucleophilic Substitution Reactions of Aryl Halides

Aryl halides can undergo nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is activated by electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.orglumenlearning.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions. uomustansiriyah.edu.iqlumenlearning.comlibretexts.org

In the context of polyhalogenated compounds, the reactivity order for the leaving group in S_NAr reactions is often F > Cl > Br > I. This is because the more electronegative fluorine atom is better at stabilizing the intermediate carbanion through its strong inductive effect. uomustansiriyah.edu.iq This contrasts with the leaving group ability in S_N1 and S_N2 reactions.

Electrophilic Reactivity Profiles of Polyhalogenated Toluene (B28343) Derivatives

In this compound, the combined directing effects of the methyl group and the three halogens, along with steric considerations, will determine the regiochemical outcome of electrophilic substitution. The positions ortho and para to the activating methyl group are favored, but the deactivating nature of the halogens makes these reactions generally slower and may require more forcing conditions compared to toluene itself. aakash.ac.in

Radical Reactions and Bond Dissociation Enthalpies in Halogenated Toluates

Radical reactions, such as free-radical halogenation, offer another avenue for functionalizing halogenated toluenes. These reactions typically occur at the benzylic position (the methyl group) rather than on the aromatic ring itself. libretexts.orglibretexts.orgwikipedia.org The benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzyl (B1604629) radical is stabilized by resonance. utexas.edu

The bond dissociation enthalpy (BDE) is a key factor in determining the ease of radical formation. The C-H bonds at the benzylic position of toluene have a lower BDE compared to C-H bonds on the aromatic ring, making them more reactive in radical processes. libretexts.orgresearchgate.net The presence of halogen substituents on the ring can influence the benzylic C-H bond strength, although the primary site of radical attack remains the methyl group. researchgate.net

| Reaction Type | Key Factors | Expected Reactivity in this compound |

| Nucleophilic Aromatic Substitution | Electron-withdrawing groups, leaving group ability (F > Cl > Br > I). uomustansiriyah.edu.iq | The fluorine atom is the most likely site for nucleophilic attack, provided the ring is sufficiently activated. |

| Electrophilic Aromatic Substitution | Activating/deactivating nature of substituents, directing effects (ortho, para vs. meta). aakash.ac.inchemistrytalk.orgaakash.ac.in | Substitution will likely be directed by the methyl group to available ortho/para positions, but the reaction will be slower due to the deactivating halogens. |

| Radical Halogenation | Bond dissociation enthalpies, radical stability. libretexts.orgresearchgate.net | Reaction is expected to occur selectively at the benzylic methyl group. libretexts.orglibretexts.orgwikipedia.org |

Mechanistic Insights into Regioselective Functionalization of Polyhalogenated Systems

Achieving regioselective functionalization in polyhalogenated compounds is a significant challenge in synthetic chemistry. The ability to selectively transform one carbon-halogen bond in the presence of others is crucial for building complex molecular architectures.

Role of Transition Metal Catalysis in C-X Bond Activation

Transition metal catalysis has emerged as a powerful tool for the selective activation of carbon-halogen (C-X) bonds. numberanalytics.comnumberanalytics.comrsc.orgrsc.org Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are prominent examples where transition metals, particularly palladium, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The selectivity of these reactions in polyhalogenated substrates is often governed by the relative rates of oxidative addition of the different C-X bonds to the metal center. nih.gov The generally accepted reactivity order for oxidative addition is C-I > C-Br > C-Cl, which is based on the decreasing bond strength down the halogen group. nih.gov This trend allows for the selective coupling at the iodine-bearing carbon in the presence of bromine and chlorine.

Recent research has also demonstrated methods for achieving regioselective cross-coupling of molecules containing identical halogen atoms, highlighting the subtle electronic and steric factors that can be exploited under specific catalytic conditions. nih.govacs.org The choice of catalyst, ligands, and reaction conditions can finely tune the selectivity of these transformations, enabling the functionalization of a specific halogenated site within a polyhalogenated arene. uni-muenchen.deuni-muenchen.deresearchgate.net

Influence of Directing Groups on Regioselectivity in Polyhalogenated Arenes

The regioselectivity of chemical reactions involving polyhalogenated arenes, such as this compound, is profoundly influenced by the electronic and steric properties of the substituent groups attached to the aromatic ring. These directing groups determine the position at which an incoming reagent will preferentially react. The interplay of inductive and resonance effects of the methyl, bromo, fluoro, and iodo substituents on the toluene ring dictates the reactivity and orientation of substitution.

In electrophilic aromatic substitution (SEAr) reactions, the substituents already present on the benzene (B151609) ring determine the position taken up by the incoming electrophile. quora.com Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of reaction compared to unsubstituted benzene and typically direct incoming electrophiles to the ortho and para positions. rafflesuniversity.edu.in Conversely, deactivating groups decrease the reaction rate and, with the exception of halogens, generally direct incoming groups to the meta position. ulethbridge.camsu.edu

The directing influence of these groups in a polysubstituted arene is generally additive. However, when directing effects are in conflict, the more powerful activating group usually dictates the position of substitution. In the case of this compound, the methyl group is the strongest activating group and will therefore have a dominant influence on the regioselectivity of electrophilic substitution reactions.

The relative directing ability of the halogens also plays a role. While all halogens are ortho-, para-directing and deactivating, the extent of their influence varies. The deactivating inductive effect decreases down the group (F > Cl > Br > I), while the electron-donating resonance effect also follows a similar, albeit weaker, trend. libretexts.org

The table below summarizes the directing effects of the individual substituents present in this compound.

| Substituent | Electronic Effect | Reactivity | Directing Influence |

| -CH₃ | Electron-donating (Inductive, Hyperconjugation) | Activating | ortho, para |

| -F | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

| -Br | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

| -I | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

In the context of cross-coupling reactions, which are vital for the functionalization of polyhalogenated arenes, regioselectivity is often governed by the relative reactivity of the carbon-halogen bonds. nih.govescholarship.org The order of reactivity for oxidative addition to a metal catalyst (a key step in many cross-coupling reactions) is typically C-I > C-Br > C-Cl > C-F. nih.gov This differential reactivity allows for selective functionalization at one halogenated site over another. For this compound, the carbon-iodine bond is the most likely site for initial reaction in a typical cross-coupling scenario, followed by the carbon-bromine bond, with the carbon-fluorine bond being the least reactive.

The following table illustrates the predicted regioselectivity for a hypothetical Suzuki-Miyaura cross-coupling reaction with one equivalent of a boronic acid, highlighting the preferential reaction at the most labile C-I bond.

| Starting Material | Reagent | Predicted Major Product |

| This compound | 1 eq. Aryl-B(OH)₂ | 3-Bromo-5-fluoro-4-aryltoluene |

The steric hindrance created by the substituents can also influence regioselectivity. Bulky groups can block access to adjacent positions, favoring reaction at less hindered sites. In this compound, the positions ortho to the methyl group are also flanked by halogen atoms, which could introduce steric challenges for certain reagents.

Advanced Characterization and Analytical Techniques for 3 Bromo 5 Fluoro 4 Iodotoluene

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

For 3-Bromo-5-fluoro-4-iodotoluene, ¹H NMR spectroscopy is expected to reveal the specific arrangement of protons. The spectrum would feature a singlet for the methyl group (-CH₃) protons, as they have no adjacent protons to couple with. The two protons on the aromatic ring are chemically non-equivalent and would appear as distinct signals. Due to coupling with the adjacent fluorine atom, each aromatic proton signal would likely appear as a doublet.

¹³C NMR spectroscopy provides information on the carbon skeleton. A total of seven distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbons are significantly influenced by the attached substituents. The carbons bonded to the electronegative halogens (I, Br, F) will be shifted downfield. Furthermore, the carbon signals will exhibit coupling with the fluorine atom (C-F coupling), which provides additional structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: This table is based on established principles of NMR spectroscopy and data from analogous halogenated aromatic compounds, as specific published experimental data for this compound is not readily available.

| Predicted ¹H NMR Data (Solvent: CDCl₃) | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | Singlet (s) | N/A |

| Ar-H | ~7.3-7.6 | Doublet (d) | ³J(H,F) ≈ 6-9 Hz |

| Ar-H | ~7.6-7.9 | Doublet (d) | ⁴J(H,F) ≈ 2-4 Hz |

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| -CH₃ | ~20-25 | Present |

| C-I | ~90-100 | Present |

| C-Br | ~115-125 | Present |

| C-H | ~125-140 | Present |

| C-CH₃ | ~140-145 | Present |

| C-F | ~158-165 | Large ¹J(C,F) |

Mass Spectrometry (MS) Applications for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and confirming its elemental composition.

For this compound (C₇H₅BrFI), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The molecular ion peak in the mass spectrum would be particularly informative. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺˙ and [M+2]⁺˙) separated by two mass units. miamioh.edu

The fragmentation pattern provides further structural evidence. The carbon-iodine bond is the weakest, suggesting that the loss of an iodine radical (I˙) would be a primary fragmentation pathway, resulting in a significant peak. Subsequent loss of bromine or the methyl group can also be expected. acs.orgmdpi.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | [C₇H₅⁷⁹BrFI]⁺˙ | 313.8603 | Molecular ion with ⁷⁹Br |

| [M+2]⁺˙ | [C₇H₅⁸¹BrFI]⁺˙ | 315.8582 | Molecular ion with ⁸¹Br; ~1:1 ratio with M⁺˙ |

| [M-I]⁺ | [C₇H₅BrF]⁺ | 188.9586 | Loss of iodine radical |

| [M-Br]⁺ | [C₇H₅FI]⁺ | 234.9498 | Loss of bromine radical |

| [M-CH₃]⁺ | [C₆H₂BrFI]⁺ | 298.8447 | Loss of methyl radical |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the various functional groups present.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π → π* electronic transitions within the substituted aromatic ring. The presence of multiple halogen substituents typically induces a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (-CH₃) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 680 - 515 |

| C-I | Stretching | 600 - 500 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the most common techniques employed for this purpose.

Gas Chromatography (GC) Techniques for Volatile Component Analysis

Gas chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities. google.comtdi-bi.com A non-polar capillary column is typically used, allowing for separation based on boiling point and interaction with the stationary phase. nih.govscielo.br The sample is vaporized in a heated injector and carried by an inert gas through the column, where components are separated. The mass spectrometer then detects and identifies the eluting components.

Table 4: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters Based on methods for analogous polyhalogenated aromatic compounds. tdi-bi.comnih.gov

| Parameter | Value/Description |

|---|---|

| Column | Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Injector Temperature | 270 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp. | 230 °C |

| MS Mode | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) Techniques for Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. thermofisher.comnih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. More non-polar compounds, like the target analyte, are retained longer on the column. rsc.orgchromatographyonline.com Detection is typically achieved using a UV detector, set to a wavelength where the analyte absorbs strongly.

Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters Based on general methods for polyhalogenated aromatic compounds. nih.govchromatographyonline.com

| Parameter | Value/Description |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient | Start at 60% Acetonitrile, increase to 95% over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions. sigmaaldrich.comwisc.edu For the synthesis of this compound, which may involve the sequential halogenation of a toluene (B28343) precursor, TLC is an indispensable tool. It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product and any potential byproducts on a single plate. orgsyn.orgrsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. merckmillipore.com As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

For polyhalogenated aromatic compounds like this compound, which are relatively nonpolar, a common choice for the mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. ox.ac.ukchromforum.org The optimal solvent system is determined empirically to achieve a clear separation between the spots of the reactant, product, and any intermediates or byproducts. Toluene itself can also be a component of the eluent, especially for aromatic compounds. ox.ac.uk Visualization of the separated spots can be achieved under UV light (254 nm), as aromatic compounds typically absorb UV radiation, or by using an iodine chamber, where iodine vapor reversibly stains organic compounds. jistox.in

By comparing the Retention Factor (Rf) values—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—of the spots from the reaction mixture with those of the pure starting material and product, a chemist can assess the reaction's progression. wisc.edu For instance, in a reaction where a less halogenated precursor is converted to the more heavily halogenated this compound, the product is expected to have a different Rf value from the starting material.

Once the reaction is complete, TLC can guide the preliminary purification process. The Rf values obtained help in selecting the appropriate solvent system for a larger-scale purification technique like column chromatography. chromforum.org Different fractions collected from the column can be quickly analyzed by TLC to identify those containing the pure desired product.

| Reactant/Product | Hypothetical Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method |

| 3-Bromo-5-fluorotoluene (B1272607) (Precursor) | 9:1 | 0.55 | UV (254 nm) |

| This compound | 9:1 | 0.45 | UV (254 nm) |

| Di-iodinated byproduct | 9:1 | 0.40 | UV (254 nm) |

| Polar Impurities | 9:1 | < 0.10 | UV (254 nm), Iodine |

This table presents hypothetical TLC data for illustrative purposes. Actual Rf values depend on specific experimental conditions.

Integrated Analytical Platforms for Real-time Reaction Monitoring and Comprehensive Product Analysis

While TLC provides valuable snapshots of a reaction, integrated analytical platforms offer continuous, real-time data, leading to a more profound understanding and control of the reaction dynamics. These platforms, often part of Process Analytical Technology (PAT), are particularly vital for managing sensitive or hazardous reactions, such as the synthesis of organometallic intermediates that might be used to produce this compound. hzdr.deresearchgate.net

An integrated platform for monitoring the synthesis of this compound could incorporate in-situ spectroscopic probes, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, directly into the reaction vessel. mt.comamericanpharmaceuticalreview.com These techniques provide real-time information on the molecular structure and concentration of species in the reaction mixture without the need for sampling. americanpharmaceuticalreview.com

In-situ FTIR and Raman Spectroscopy: Both FTIR and Raman spectroscopy are vibrational techniques that can identify and quantify molecules based on their unique vibrational modes. mt.comgatewayanalytical.com

FTIR Spectroscopy is particularly sensitive to polar functional groups and changes in dipole moments. mt.com In a potential synthesis of this compound, FTIR could monitor the disappearance of a C-H bond on the aromatic ring being substituted and the appearance of bands corresponding to the new carbon-halogen bonds.

Raman Spectroscopy excels at monitoring non-polar bonds and is often complementary to FTIR. gatewayanalytical.com It is highly sensitive to the vibrations of the aromatic ring and carbon-halogen bonds (C-Br, C-I). americanpharmaceuticalreview.com Since water is a weak Raman scatterer, this technique is especially powerful for reactions in aqueous media or for monitoring reactions where water is a byproduct. mt.com For example, in a halogen-lithium exchange reaction, Raman spectroscopy can effectively monitor the disappearance of the C-Br bond (around 262 cm⁻¹) and the formation of the lithiated intermediate. americanpharmaceuticalreview.com

By tracking the intensity of specific spectral peaks over time, a reaction profile can be generated. This profile reveals critical information about reaction initiation, rate, endpoint, and the formation of any transient intermediates or byproducts. For instance, in a Grignard reaction, which is highly exothermic, real-time monitoring can detect the onset of the reaction, allowing for controlled addition of reagents to prevent a dangerous thermal runaway. hzdr.demt.com

A comprehensive platform might also integrate sensors for temperature and pressure, providing a complete picture of the process. hzdr.de The data from these various sources can be fed into a control system to automate the process, ensuring consistency, improving yield, and enhancing safety. researchgate.netacs.org

| Time (minutes) | Reactant Concentration (mol/L) (Hypothetical) | Product Concentration (mol/L) (Hypothetical) | Reaction Temperature (°C) (Hypothetical) | Key Spectroscopic Marker (Raman Shift, cm⁻¹) |

| 0 | 1.00 | 0.00 | 25 | C-H bend (Aromatic Precursor) |

| 10 | 0.75 | 0.25 | 35 | C-I stretch (Product) |

| 20 | 0.40 | 0.60 | 45 | C-I stretch (Product) |

| 30 | 0.10 | 0.90 | 40 | C-I stretch (Product) |

| 40 | < 0.01 | 0.99 | 30 | C-I stretch (Product) |

This table illustrates the type of data an integrated analytical platform could generate for real-time monitoring of a reaction to synthesize this compound.

Exploration of 3 Bromo 5 Fluoro 4 Iodotoluene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Moleculessmolecule.combenchchem.com

The primary utility of 3-Bromo-5-fluoro-4-iodotoluene lies in its role as an intermediate for the synthesis of more intricate organic molecules. smolecule.com The presence of both a bromine and an iodine atom on the benzene (B151609) ring offers distinct reaction sites for various cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Construction of Substituted Biaryls and Related Aromatic Frameworksbenchchem.com

Substituted biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is an excellent substrate for creating these structures through metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its synthetic utility.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the C-I bond undergoes oxidative addition to the palladium center much more readily than the C-Br bond. mdpi.comlibretexts.org This chemoselectivity allows for the stepwise introduction of different aryl or vinyl groups. For instance, a Suzuki reaction can be performed selectively at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise functionalization is invaluable for the controlled synthesis of unsymmetrical biaryls and more complex poly-aromatic systems. orientjchem.org

Similarly, in Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, the C-I bond is again the more reactive site. beilstein-journals.orgorganic-chemistry.org This allows for the selective introduction of an alkyne group, which can then be used in further transformations.

Table 1: Regioselective Cross-Coupling Reactivity of this compound This interactive table summarizes the typical reactivity order for the carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Most Reactive Site (1st Coupling) | Second Reactive Site (2nd Coupling) | Least Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura | C-I (Iodo) | C-Br (Bromo) | C-F (Fluoro) |

| Sonogashira | C-I (Iodo) | C-Br (Bromo) | C-F (Fluoro) |

| Buchwald-Hartwig | C-I (Iodo) | C-Br (Bromo) | C-F (Fluoro) |

| Heck | C-I (Iodo) | C-Br (Bromo) | C-F (Fluoro) |

Generation of Heterocyclic Compounds from Halogenated Toluene (B28343) Intermediatessmolecule.com

Halogenated aromatic compounds are pivotal starting materials for the synthesis of heterocycles. smolecule.com this compound can be strategically employed to generate a variety of heterocyclic frameworks.

One common strategy involves using the halogen atoms as sites for introducing heteroatoms. For example, the bromine or iodine can be substituted with nitrogen, oxygen, or sulfur nucleophiles through reactions like the Buchwald-Hartwig amination or Ullmann condensation, often followed by an intramolecular cyclization to form the heterocyclic ring.

Another powerful method involves a Sonogashira coupling to introduce an alkyne, which then serves as a reactive handle for subsequent cyclization reactions. Arylalkynes are well-known precursors for a wide range of heterocycles, including indoles, furans, and quinolines, through intramolecular heteroannulation pathways. mdpi.com Research on the closely related compound 3-Bromo-4-iodotoluene has shown its utility in the copper-catalyzed synthesis of 2-Arylbenzoxazoles, a valuable class of heterocyclic compounds. chemicalbook.com This demonstrates the potential of such halogenated toluenes to serve as direct precursors to complex heterocyclic systems.

Table 2: Examples of Heterocyclic Systems from Halogenated Precursors This table provides examples of heterocyclic classes that can be synthesized using strategies applicable to this compound.

| Precursor Reaction Type | Intermediate | Target Heterocycle Class | Relevant Example |

|---|---|---|---|

| Sonogashira Coupling | Arylalkyne | Benzo[b]furans | Domino Sonogashira/cyclization of bromophenols. organic-chemistry.org |

| Buchwald-Hartwig Amination | Arylamine | Carbazoles, Indazoles | Intramolecular cyclization of di-halo-biaryls. |

| Copper-Catalyzed Coupling | N/A | 2-Arylbenzoxazoles | Synthesis from 3-Bromo-4-iodotoluene. chemicalbook.com |

Role in Advanced Materials Science Research

The unique electronic properties imparted by halogen atoms, particularly fluorine, make this compound a building block of interest in materials science.

Development of Functional Organic Materials with Tailored Propertiesbenchchem.comorientjchem.org

Functional organic materials derive their properties from their specific molecular structure. By using this compound as a scaffold, chemists can construct larger, conjugated systems with tailored characteristics. The introduction of fluorine can enhance thermal stability, influence molecular packing, and lower the HOMO/LUMO energy levels of organic electronic materials, which is often desirable for improving device performance and stability. smolecule.com The ability to perform sequential cross-coupling reactions allows for the synthesis of well-defined oligomers and polymers where the electronic properties can be fine-tuned. orientjchem.org

Precursors for Electronic Materials and Components

The development of new organic materials for electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is a major area of research. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these advanced materials. smolecule.com A patent has been filed linking this compound to the preparation of compounds for use in electronic devices, highlighting its potential in this high-technology sector. molaid.com The synthesis of arylalkynes from this precursor via Sonogashira coupling is a key step, as conjugated materials containing alkynyl units are widely explored in materials science for their rigid structures and electronic properties. beilstein-journals.org

Strategic Utility in Agrochemical and Diverse Chemical Researchsmolecule.combenchchem.com

The incorporation of halogen atoms, especially fluorine, is a well-established strategy in the design of bioactive molecules for pharmaceutical and agrochemical applications. ossila.comalfa-chemical.com The fluorine atom can increase metabolic stability and improve the binding affinity of a molecule to its biological target.

This compound serves as a valuable scaffold for generating libraries of complex molecules for biological screening. smolecule.com Its multiple reaction sites allow for the creation of a wide diversity of derivatives from a single starting material. While specific large-scale applications in agrochemicals may not be publicly documented, its utility as a building block in medicinal chemistry and diverse chemical synthesis is clear. The presence of bromine and iodine provides handles for derivatization, while the fluorotoluene core is a common feature in many biologically active compounds. smolecule.comossila.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-iodotoluene |

| 2-Arylbenzoxazoles |

| 3,3'-bitolyl |

| 5-Bromo-4-fluoro-2-iodotoluene |

| 3-Bromo-5-fluorophenol |

Application in Building Chemical Libraries for Structure-Activity Relationship Investigations

The strategic design of chemical libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the chemical space around a molecular scaffold to elucidate structure-activity relationships (SAR). SAR investigations are crucial for optimizing lead compounds, enhancing their potency and selectivity while minimizing off-target effects. This compound has emerged as a particularly valuable building block for this purpose due to the distinct chemical reactivity of its halogen substituents.

The key to the utility of this compound in library synthesis lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the aromatic ring in a controlled manner, a concept known as orthogonal synthesis. db-thueringen.deresearchgate.net Chemists can first perform a reaction at the more reactive iodo position, such as a Suzuki-Miyaura or Sonogashira coupling, introduce a desired chemical moiety, and then, in a subsequent step, target the bromo position with a different coupling partner. This stepwise approach provides a powerful method for generating a wide array of structurally diverse analogs from a single starting material.

The following table illustrates a hypothetical library synthesis strategy starting from this compound, showcasing the generation of diverse structures through sequential, orthogonal cross-coupling reactions.

Table 1: Illustrative Library Synthesis from this compound

| Step 1: Reaction at C-I (Suzuki Coupling) | Intermediate Product | Step 2: Reaction at C-Br (e.g., Sonogashira Coupling) | Final Product (Library Member) |

|---|---|---|---|

| Phenylboronic acid | 3-Bromo-5-fluoro-4-phenyltoluene | Ethynyltrimethylsilane | 3-(Trimethylsilylethynyl)-5-fluoro-4-phenyltoluene |

| Pyridine-3-boronic acid | 3-Bromo-5-fluoro-4-(pyridin-3-yl)toluene | Phenylacetylene | 3-(Phenylethynyl)-5-fluoro-4-(pyridin-3-yl)toluene |

| Cyclopropylboronic acid | 3-Bromo-4-cyclopropyl-5-fluorotoluene | 4-Ethynylanisole | 3-((4-Methoxyphenyl)ethynyl)-4-cyclopropyl-5-fluorotoluene |

Once a library of compounds is synthesized, each member is tested for its biological activity against a specific target (e.g., an enzyme or receptor). The resulting data are then analyzed to establish an SAR. By comparing the activity of compounds with different substituents at the 3- and 4-positions, researchers can deduce which chemical features are essential for biological activity.

The table below provides a representative example of how SAR data for a hypothetical library derived from this scaffold might be presented.

Table 2: Example of Structure-Activity Relationship (SAR) Data

| Compound ID | Substituent at C4 (from C-I) | Substituent at C3 (from C-Br) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| Lib-001 | Phenyl | Bromo (unreacted) | 5,200 |

| Lib-002 | Pyridin-3-yl | Bromo (unreacted) | 2,800 |

| Lib-003 | Phenyl | Ethynyl-phenyl | 950 |

| Lib-004 | Pyridin-3-yl | Ethynyl-phenyl | 450 |

| Lib-005 | Pyridin-3-yl | Amino (from Buchwald-Hartwig) | 150 |

A nitrogen-containing heterocycle (pyridin-3-yl) at the C4 position appears to be more favorable for activity than a simple phenyl group (compare Lib-004 to Lib-003).

Functionalization of the C3 position generally improves potency (compare Lib-001/002 to Lib-003-006).

An amino group at the C3 position provides a significant boost in activity, suggesting a key hydrogen bond interaction in the target's binding site (compare Lib-005 to Lib-004).

This systematic approach, enabled by the versatile chemistry of building blocks like this compound, allows for the rapid and efficient optimization of molecular properties, accelerating the journey of drug discovery.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Iodotoluene

Density Functional Theory (DFT) Studies on Halogenated Toluene (B28343) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules. For halogenated toluene derivatives, DFT calculations offer deep insights into how the number, type, and position of halogen atoms affect the molecule's structure and reactivity. doi.orgnih.govsemanticscholar.org

The electronic structure and charge distribution are fundamental to a molecule's chemical behavior, influencing its reactivity, polarity, and intermolecular interactions. In halogenated toluenes, the high electronegativity of halogen atoms and their ability to engage in resonance and inductive effects create a complex electronic landscape.

DFT studies, often coupled with Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis, are used to quantify the distribution of electron density. smf.mxacs.org These analyses reveal that in halogen-substituted aromatic compounds, there is a region of lower electron density, often with a positive electrostatic potential, on the halogen atom along the extension of the covalent bond. acs.orgacs.org This region, known as a "σ-hole," is crucial for forming halogen bonds, a type of non-covalent interaction. acs.orgmdpi.com The magnitude of the σ-hole increases with the polarizability of the halogen and the electron-withdrawing power of the rest of the molecule. acs.org For a given molecular framework, the potential of the σ-hole generally becomes more positive in the order F < Cl < Br < I, leading to stronger halogen bonds with heavier halogens. acs.org

In a molecule like 3-bromo-5-fluoro-4-iodotoluene, the interplay of the electron-donating methyl group and the electron-withdrawing halogens (F, Br, I) creates a unique charge distribution on the aromatic ring. NBO analysis can be used to study the charge transfer and conjugative interactions within the molecule. smf.mxuni-regensburg.de Theoretical calculations on similar para-halogenated nitrobenzene (B124822) compounds have shown that increasing solvent polarity can lead to a decrease in the partial charges on certain atoms. smf.mx DFT calculations on halogenated carbazole-TTM derivatives have demonstrated that halogen substitution perturbs the HOMO energy levels due to the electron-withdrawing character of the halogens. rsc.org

Table 1: Theoretical Descriptors for Electronic Properties

| Theoretical Method | Property Investigated | General Findings for Halogenated Aromatics | Relevance to this compound |

|---|---|---|---|

| DFT/NBO | Atomic Charges, Charge Transfer | Halogens induce significant charge redistribution. NBO reveals donor-acceptor interactions and intramolecular charge transfer. smf.mxuni-regensburg.de | Predicts the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. |

| DFT/ESP | Electrostatic Potential (ESP), σ-hole | Heavier halogens (Br, I) form more positive σ-holes, indicating stronger halogen bond donor capacity. acs.orgacs.org | The iodine and bromine atoms are expected to have positive σ-holes, making them potential sites for halogen bonding interactions. |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Halogen substitution alters the energy of HOMO and LUMO, affecting the molecule's reactivity and spectral properties. rsc.org | The specific arrangement of F, Br, and I will determine the HOMO-LUMO gap, influencing its kinetic stability and electronic transitions. |

The three-dimensional structure (conformation) of a molecule is critical to its function and interactions. For multi-halogenated systems, steric and electronic effects govern the preferred spatial arrangement of atoms. DFT calculations are employed to determine the stable conformations and the energy barriers to rotation, for instance, of the methyl group. researchgate.net

In ortho-substituted toluenes, the conformation of the substituent can be related to the 13C chemical shift of the methyl group. rsc.org For more complex systems like halogenated pyran analogues, DFT calculations have been used to corroborate that certain conformations are preferred despite significant repulsive forces, such as 1,3-diaxial repulsion between halogens. beilstein-archives.org This preference is often explained by hyperconjugative effects involving anti-bonding orbitals. beilstein-archives.org In a study on tetrahalogenated porphyrins, conformational flexibility was found to decrease upon metallation. researchgate.net

For this compound, a key conformational aspect is the rotational barrier of the methyl group, which will be influenced by the adjacent bulky iodine and bromine atoms. DFT calculations can model this rotation and identify the minimum energy conformation. The planarity of the benzene (B151609) ring might also be slightly distorted due to the steric strain imposed by the three large halogen substituents.

Table 2: Energetic and Conformational Data from DFT Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| Rotational Barrier (Methyl Group) | The energy required to rotate the methyl group around the C-C bond. | Influenced by steric hindrance from adjacent iodine and bromine atoms. Determines the preferred orientation of the methyl hydrogens. |

| Dihedral Angles | Angles between planes defined by atoms, describing the twist of the C-Halogen bonds relative to the ring. | Indicates the degree of out-of-plane distortion caused by steric crowding of the substituents. |

| Relative Conformational Energies | The energy difference between various possible stable or transition state conformations. | Identifies the most stable (lowest energy) three-dimensional structure of the molecule under isolated conditions. |

Electronic Structure and Charge Distribution Analysis

Molecular Dynamics Simulations for Investigating Reaction Pathways and Intermediates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring complex processes like chemical reactions, molecular aggregation, and interactions with other molecules or surfaces. ualberta.canih.gov

MD simulations can be used to study reaction pathways by modeling the trajectory of reactants as they transform into products, allowing for the identification of transient intermediates and transition states. For example, MD simulations have been used to rationalize the regioselective hydroxylation of aromatic substrates like toluene by enzymes. nih.gov These simulations correlate the experimentally observed product ratios with the interactions and orientation of the substrate within the enzyme's active site. nih.gov Similarly, reactive force field (ReaxFF) MD simulations have been employed to elucidate the reaction pathways of benzene on copper surfaces during graphene synthesis, identifying key dehydrogenated intermediates. mdpi.com

For this compound, MD simulations could be applied to:

Predict Reaction Selectivity: In reactions like lithiation or cross-coupling, MD could help predict which halogen is most likely to react by modeling the approach and interaction of reagents.

Study Environmental Fate: Simulate the molecule's interaction with water, soil components, or biological membranes to understand its transport and persistence.

Investigate Aggregation: Model the self-assembly or aggregation of molecules in different solvents, a process driven by intermolecular forces like π-π stacking and halogen bonding. ualberta.ca

Simulate Ligand-Protein Interactions: If the molecule is investigated as a potential drug fragment, MD simulations can explore its binding modes and dynamics within a protein's active site. mdpi.com

Quantitative Structure-Property Relationships (QSPR) in Polyhalogenated Aromatics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. tandfonline.com These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological features—to predict properties like boiling point, solubility, and partition coefficients. dntb.gov.uascience.gov

For polyhalogenated aromatic compounds, QSPR studies have successfully predicted properties like aqueous solubility and vapor pressure. tandfonline.comresearchgate.net These models often use descriptors such as molecular weight, surface area, molecular connectivity indices, and quantum-chemical parameters. tandfonline.comresearchgate.net The goal is to develop robust equations that can estimate properties for new or untested compounds based solely on their structure, which is particularly useful for assessing the environmental impact of persistent organic pollutants. researchgate.net

For this compound, a QSPR approach could be used to estimate key physicochemical properties:

Table 3: Predicted Properties via QSPR for Polyhalogenated Aromatics

| Property | Typical Descriptors Used | Importance |

|---|---|---|

| Aqueous Solubility (logS) | Molecular surface area, molecular weight, electrostatic potential. tandfonline.comresearchgate.net | Determines the compound's concentration in aquatic environments and bioavailability. |

| Octanol-Water Partition Coefficient (logKow) | Topological indices, quantum-chemical descriptors. researchgate.net | Indicates the compound's tendency to bioaccumulate in fatty tissues. |

| Boiling Point | Molecular connectivity, van der Waals volume. science.gov | A fundamental physical property related to volatility. |

By leveraging these computational methods, a comprehensive theoretical profile of this compound can be established, guiding further experimental work and application development.

Future Research Directions and Unexplored Avenues for 3 Bromo 5 Fluoro 4 Iodotoluene Research

Development of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency

The precise and selective functionalization of a polyhalogenated molecule like 3-Bromo-5-fluoro-4-iodotoluene is a significant chemical challenge. The development of innovative catalytic systems is paramount to control which halogen or C-H bond reacts, thereby achieving high regioselectivity and efficiency.

Future research in this domain is expected to concentrate on several key areas:

Advanced Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, the exploration of other transition metals could unveil new and complementary reactivities. acs.orgutoronto.ca For example, rhodium(III) catalysts have demonstrated efficacy in the selective halogenation of certain aromatic compounds and could be adapted for complex substrates like this compound. acs.org Furthermore, copper-based catalysts are emerging as a cost-effective and versatile option for a variety of halogenation and cross-coupling reactions. mdpi.com The ultimate goal is to design catalysts capable of discerning between the different C-halogen bonds (C-I, C-Br) and the available C-H bonds.

Innovative Ligand Design: The ligand surrounding a metal catalyst plays a crucial role in dictating its activity and selectivity. ccspublishing.org.cn The rational design of ligands that can fine-tune the steric and electronic properties of the catalytic center is a continuing priority. For instance, the use of specialized ligands like TADDOL derivatives has proven successful in achieving high enantioselectivity in dihalogenation reactions. nih.gov Future ligands might incorporate features that allow for specific non-covalent interactions with the substrate, providing an additional layer of regiochemical control.

Emergence of Photocatalysis: Visible-light photocatalysis represents a greener and milder approach to chemical synthesis. rsc.org By harnessing the energy of light, these reactions can often proceed under ambient conditions, reducing the need for harsh reagents and high temperatures. rsc.org The development of photocatalytic systems tailored for the selective functionalization of this compound could lead to more sustainable and energy-efficient synthetic processes.

Sustainable Synthetic Approaches and Green Chemistry Principles for Multi-Halogenated Compounds

The synthesis and manipulation of multi-halogenated aromatic compounds traditionally involve processes that can be environmentally taxing. The application of green chemistry principles is therefore essential for the future development of synthetic methodologies. nih.govchemistryjournals.netwikipedia.org

Key tenets for future sustainable research include:

Maximizing Atom Economy: A central principle of green chemistry is to design reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org This involves a shift from using stoichiometric reagents to more efficient catalytic methods.

Employing Safer Reagents and Solvents: The use of toxic solvents and hazardous halogenating agents should be curtailed. nih.gov Research into environmentally benign solvents like water, ionic liquids, and supercritical fluids is a critical area. chemistryjournals.net Similarly, replacing elemental halogens with safer alternatives, such as N-halosuccinimides or halide salts paired with clean oxidants, is a key objective. rsc.org

Improving Energy Efficiency: Designing reactions that can be conducted at room temperature and atmospheric pressure significantly lowers the energy footprint of a chemical process. chemistryjournals.netwikipedia.org Technologies like microwave-assisted synthesis and continuous flow chemistry can also enhance energy efficiency and facilitate scalability. chemistryjournals.netrsc.org

Minimizing Waste: The reduction of by-products and the development of recyclable catalysts are fundamental to sustainable chemical manufacturing. nsf.gov

Expanding the Scope of Functionalization Strategies for Unique Chemical Transformations

The inherent differences in the reactivity of the C-I, C-Br, and C-F bonds present in this compound offer a rich playground for selective chemical modifications. Future work will undoubtedly focus on exploiting these differences to forge novel and complex molecules.

Promising areas of investigation include:

Site-Selective Cross-Coupling: The palladium-catalyzed cross-coupling of aryl halides is a powerful bond-forming reaction. The differential reactivity of the carbon-iodine and carbon-bromine bonds can be harnessed to perform sequential couplings, allowing for the stepwise and controlled introduction of different functional groups. nih.gov

Directed C-H Functionalization: This strategy employs a directing group to guide a catalyst to a specific C-H bond, enabling its selective conversion into a new functional group. rsc.orgnih.gov Applying this methodology to this compound could allow for functionalization at the otherwise unreactive C-H positions on the aromatic ring.

Domino and Cascade Reactions: These elegant processes involve multiple bond-forming events occurring in a single reaction vessel, which can dramatically increase synthetic efficiency. utoronto.ca A well-designed domino reaction starting from this compound could rapidly generate intricate molecular architectures.

Hypervalent Iodine Chemistry: Compounds containing hypervalent iodine are valuable reagents in organic synthesis. researchgate.net this compound could serve as a precursor for novel hypervalent iodine reagents, potentially with unique reactivity profiles owing to the influence of the other halogen substituents. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has become an invaluable partner in synthetic chemistry, offering the ability to predict reaction outcomes and guide experimental design.

For a molecule like this compound, future computational efforts will be directed towards:

Predicting Reaction Sites: Computational tools, particularly Density Functional Theory (DFT), can be used to calculate the relative reactivity of different sites on the molecule, predicting the outcome of reactions like electrophilic aromatic substitution. rsc.orgrsc.orgacs.org This predictive power can save significant time and resources in the laboratory.

Unraveling Reaction Mechanisms: Detailed computational studies can illuminate the step-by-step pathway of a reaction, providing crucial insights into how catalysts, ligands, and reaction conditions control the outcome. mdpi.com

Virtual Screening and Design: Computational methods allow for the in silico screening of vast libraries of potential catalysts and substrates, identifying the most promising candidates for a desired transformation before any experiments are conducted. mit.edu

AI and Machine Learning in Synthesis: The application of large language models (LLMs) and machine learning algorithms trained on extensive chemical reaction data is an emerging frontier that promises to revolutionize how synthetic routes are planned and optimized. mdpi.comrsc.org

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-5-fluoro-4-iodotoluene, and how can purity be optimized?

Answer:

While direct synthesis protocols for this compound are not explicitly documented in the provided literature, analogous halogenated toluenes (e.g., 2-Bromo-4-fluoro-1-iodobenzene and 1-Bromo-3-fluoro-4-iodobenzene) suggest two primary pathways:

- Halogen-exchange reactions : Using iodination agents like NaI/CuI systems on bromo-fluoro precursors under controlled temperatures (e.g., 60–80°C).

- Cross-coupling reactions : Suzuki-Miyaura coupling with phenylboronic acids, as demonstrated for similar structures (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) using Pd catalysts .

Purification : Recrystallization in hexane/ethyl acetate mixtures (based on melting points of analogs like 46–48°C for 1-Bromo-3-fluoro-4-iodobenzene) or column chromatography (silica gel, gradient elution) ensures >95% purity, as seen in catalog entries for related compounds .

Basic: How should researchers characterize the structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- NMR : Compare , , and spectra with analogs (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to confirm substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~345.89 g/mol) and isotopic patterns for Br/I.

- Elemental analysis : Validate C/H/N ratios against theoretical values (e.g., C: 27.7%, H: 1.5%, Br: 23.1%, F: 5.5%, I: 36.7%).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water) to assess purity, referencing catalog standards (>95.0% by HLC) .

Advanced: How do steric and electronic effects influence the regioselectivity of further substitutions on this compound?

Answer:

Regioselectivity is governed by:

- Steric hindrance : The bulky iodine atom at position 4 directs electrophiles to less hindered positions (e.g., para to fluorine at position 5).

- Electronic effects : Electron-withdrawing halogens (Br, F, I) deactivate the ring, favoring meta/para substitutions in nitration or sulfonation. Computational modeling (DFT) can predict reactive sites, as demonstrated for halogenated phenylboronic acids .

Experimental validation : Use X-ray crystallography (if crystals form) or NMR chemical shifts to confirm substitution patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data for halogenated toluenes?

Answer:

Common contradictions (e.g., unexpected NMR splitting or MS fragmentation) arise from:

- Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between ortho/meta/para isomers.

- Degradation : Monitor thermal stability via TGA (e.g., analogs like α-Bromo-3,5-difluorotoluene decompose above 150°C) and store samples at 0–6°C .

- Solvent artifacts : Repeat analyses in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts .

Advanced: What are the challenges in scaling up reactions involving polyhalogenated toluenes, and how can they be mitigated?

Answer:

Key issues include:

- Halogen scrambling : Monitor reaction progress with in-situ Raman spectroscopy to detect unintended halogen migrations.

- Exothermicity : Use controlled addition of reagents (e.g., slow iodination to prevent runaway reactions) and jacketed reactors for cooling .

- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. of NaI for iodination) and employ scavengers like molecular sieves for water-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.